molecular formula C20H12BrNO2 B5977876 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one

2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B5977876
M. Wt: 378.2 g/mol
InChI Key: CFQASHQPKQEKFK-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as BNOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BNOX is a derivative of oxazole, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the bromine and naphthyl groups in BNOX makes it a versatile compound with unique properties that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of bacterial cell membranes. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to induce oxidative stress in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one can be tailored to specific applications through the modification of its chemical structure. Another advantage is its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for research involving 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one. One direction is the investigation of its potential use as a therapeutic agent for cancer and bacterial infections. Another direction is the development of new synthetic methods for the production of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one and its derivatives. Additionally, the use of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one as a fluorescent probe for the detection of metal ions in biological systems could be further explored.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the reaction of 3-bromobenzaldehyde with 1-naphthylamine in the presence of acetic acid and sodium acetate. The resulting product is then treated with oxalic acid and heated to form 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one. Another method involves the reaction of 3-bromobenzaldehyde with 1-naphthylamine in the presence of a catalyst such as p-toluenesulfonic acid, followed by treatment with potassium carbonate and heating to form 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one.

Scientific Research Applications

2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been the subject of extensive research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO2/c21-16-9-4-8-15(11-16)19-22-18(20(23)24-19)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQASHQPKQEKFK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(3-bromophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one

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